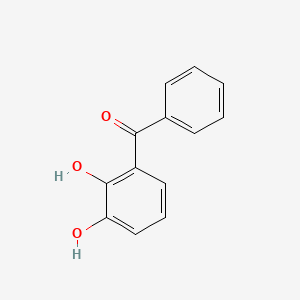
POLY(1,4-PHENYLENE ETHER-SULFONE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(1,4-phenylene ether-sulfone) is a high-performance thermoplastic polymer known for its exceptional thermal stability, mechanical strength, and chemical resistance. This polymer is composed of repeating units of 1,4-phenylene ether and sulfone groups, which contribute to its unique properties. It is widely used in various industrial applications, including electronics, automotive, and medical devices, due to its excellent performance under harsh conditions.
準備方法
Synthetic Routes and Reaction Conditions
Poly(1,4-phenylene ether-sulfone) is typically synthesized through a polycondensation reaction involving dihalodiphenylsulfone and bisphenol compounds. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the formation of the polymer backbone. The reaction conditions often include high temperatures and the use of solvents like dimethylformamide or toluene to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of poly(1,4-phenylene ether-sulfone) involves large-scale polycondensation reactions using continuous reactors. The process is optimized to achieve high molecular weight polymers with consistent properties. The polymer is then extruded and pelletized for further processing into various forms, such as films, fibers, and molded parts .
化学反応の分析
Types of Reactions
Poly(1,4-phenylene ether-sulfone) undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of sulfone and sulfoxide groups.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents like chlorosulfonic acid or nitric acid are used to introduce sulfonic or nitro groups.
Major Products Formed
Oxidation: Sulfone and sulfoxide derivatives.
Reduction: Reduced forms of the polymer with altered mechanical properties.
Substitution: Functionalized polymers with sulfonic, nitro, or other groups.
科学的研究の応用
Poly(1,4-phenylene ether-sulfone) has a wide range of scientific research applications, including:
作用機序
The mechanism by which poly(1,4-phenylene ether-sulfone) exerts its effects is primarily related to its chemical structure. The sulfone groups in the polymer backbone provide high thermal stability and resistance to oxidative degradation. The ether linkages contribute to the polymer’s flexibility and mechanical strength. The combination of these groups results in a material that can withstand harsh environmental conditions while maintaining its structural integrity .
類似化合物との比較
Poly(1,4-phenylene ether-sulfone) is often compared with other high-performance polymers, such as:
Polyethersulfone: Similar in structure but with different mechanical and thermal properties.
Polysulfone: Contains sulfone groups but lacks the ether linkages, resulting in lower flexibility.
Polyphenylene sulfide: Known for its high chemical resistance but has lower thermal stability compared to poly(1,4-phenylene ether-sulfone).
Poly(1,4-phenylene ether-sulfone) stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance, making it suitable for a wide range of demanding applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis of POLY(1,4-PHENYLENE ETHER-SULFONE) can be achieved through a nucleophilic substitution reaction between bisphenol-A and 4,4'-dichlorodiphenyl sulfone. The reaction is carried out in the presence of a base and a solvent.", "Starting Materials": [ "Bisphenol-A", "4,4'-dichlorodiphenyl sulfone", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve bisphenol-A and 4,4'-dichlorodiphenyl sulfone in the solvent.", "Step 2: Add the base to the reaction mixture and stir at a suitable temperature (e.g. 150-200°C) for a specific time (e.g. 4-6 hours).", "Step 3: Cool the reaction mixture and precipitate the polymer by adding a non-solvent (e.g. methanol).", "Step 4: Wash and dry the polymer to obtain the final product, POLY(1,4-PHENYLENE ETHER-SULFONE)." ] } | |
CAS番号 |
25608-63-3 |
分子量 |
0 |
同義語 |
4,4’-sulfonylbis-phenopolymerwith; Phenol,4,4’-sulfonylbis-,polymerwith1,1’-sulfonylbis[4-chlorobenzene]; Poly(oxy-1,4-phenylenesulfonyl-1,4-phenylene)-.alpha.-hydro-.omega.-hydroxy; POLY(ETHER SULFONE); POLY(1,4-PHENYLENE ETHER-SULFONE); POLY(OXY-1,4-PHE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



